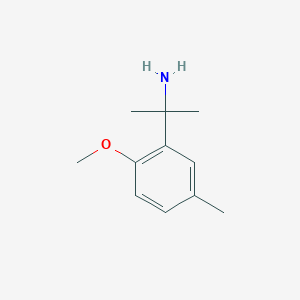![molecular formula C8H6S2 B13619459 Benzo[b]thiophene-3-thiol](/img/structure/B13619459.png)
Benzo[b]thiophene-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene-3-thiol is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring this compound is characterized by the presence of a thiol group (-SH) at the third position of the benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-thiol can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner . Another method involves the use of elemental sulfur and NaOtBu to enable a single-step synthesis of thiophene derivatives from 1,3-diynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free reactions and environmentally sustainable strategies, such as the use of EtOCS2K as a thiol surrogate, are gaining popularity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thiophene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiophenes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzo[b]thiophene-3-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzo[b]thiophene-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-3-thiol can be compared with other similar compounds, such as:
Benzothiophene: Lacks the thiol group, resulting in different chemical reactivity and applications.
Thiophene: A simpler structure with only a thiophene ring, used in different contexts in organic synthesis and materials science.
Benzofuran: Contains an oxygen atom instead of sulfur, leading to different electronic properties and applications.
Propriétés
Formule moléculaire |
C8H6S2 |
|---|---|
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
1-benzothiophene-3-thiol |
InChI |
InChI=1S/C8H6S2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H |
Clé InChI |
MEKYQKBFMDDBMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)


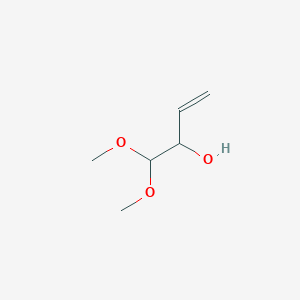
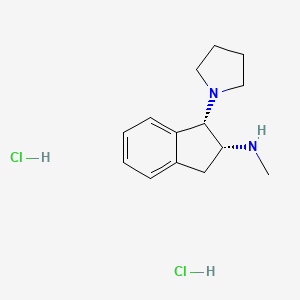


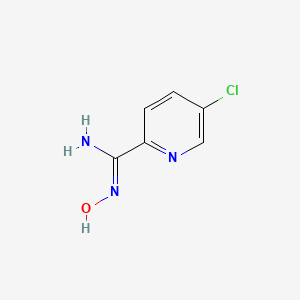

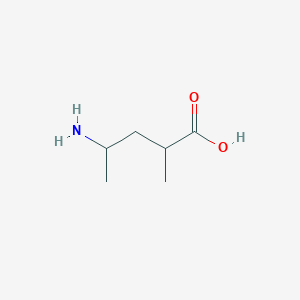
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)


